METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives.
Preparation Methods
The synthesis of METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of tumor cell growth . The pathways involved include the regulation of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . Compared to these compounds, METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE exhibits unique structural features that may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-cyclopropyl-1-methyl-3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-12-5-4-6-14(9-12)23-17(27)11-26-20(28)18-15(21(29)31-3)10-16(13-7-8-13)24-19(18)25(2)22(26)30/h4-6,9-10,13H,7-8,11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJFPZNODVOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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